![molecular formula C15H10F3NO4 B2840560 Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 886361-47-3](/img/structure/B2840560.png)

Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

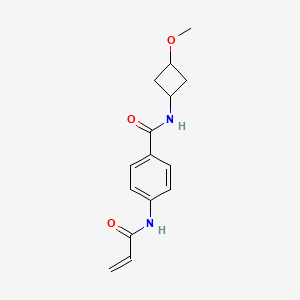

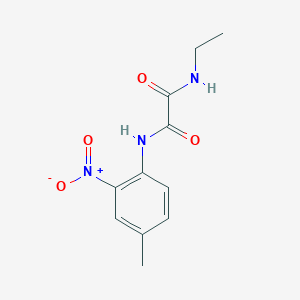

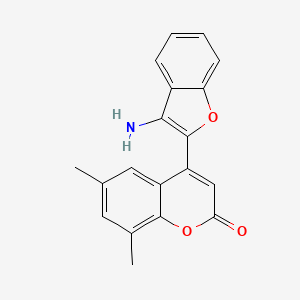

“Methyl 4’-nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs . The compound also contains a nitro group and a carboxylate group, which are common in many organic compounds .

Synthesis Analysis

The synthesis of such compounds often involves several steps, including condensation, acylation, cyclization, and hydrolysis . Trifluoromethyl groups can be introduced into compounds through various methods, such as treatment with sulfur tetrafluoride . The synthesis process requires careful control of reaction conditions to ensure high yields .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a key component, contributing to the compound’s unique properties . The nitro group and carboxylate group also play significant roles in the compound’s structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants. The trifluoromethyl group is known to undergo various reactions, including those involving carboxylic acids . The nitro group and carboxylate group would also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is known to have significant electronegativity . The compound’s molecular weight would be influenced by the presence of the trifluoromethyl, nitro, and carboxylate groups .Scientific Research Applications

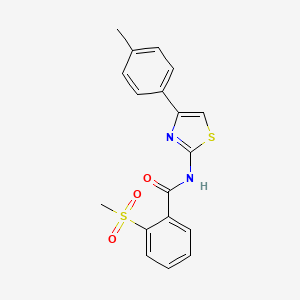

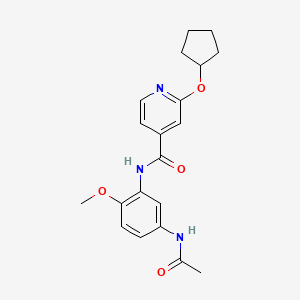

- The trifluoromethyl group (CF₃) plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been explored . Researchers investigate its utility in synthesizing novel compounds and modifying existing ones.

- Methyl 4’-nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate contributes to the synthesis of 1,2,4-triazoles. These compounds find extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . Their diverse properties make them valuable in drug discovery and materials science.

- In drug metabolism studies, researchers have detected a new N-oxidized metabolite of flutamide using this compound. Understanding metabolites is crucial for drug safety and efficacy assessment .

- Incorporating the trifluoromethyl group into triazole rings has attracted attention. Researchers aim to develop a general and convenient approach for the assembly of 3-mercapto-1,2,4-triazole derivatives with unique properties, including the CF₃ group .

- Derivatives of Methyl 4’-nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate have been evaluated for antibacterial activity. Compounds like 4’-fluoro-[1,1’-biphenyl]-3,4,5-triol and 4’-(trifluoromethyl)-[1,1’-biphenyl]-3,4,5-triol exhibit comparable inhibitory activities to known antibiotics against specific bacteria .

Trifluoromethylation Reactions

1,2,4-Triazoles Synthesis

Metabolite Detection

Functionalization of Triazoles

Antibacterial Activity Evaluation

Safety And Hazards

properties

IUPAC Name |

methyl 4-[4-nitro-3-(trifluoromethyl)phenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO4/c1-23-14(20)10-4-2-9(3-5-10)11-6-7-13(19(21)22)12(8-11)15(16,17)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRXACUJLBOGLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840477.png)

![2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840478.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2840483.png)

![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2840488.png)

![3-(3-methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2840490.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2840494.png)